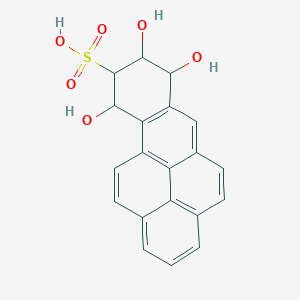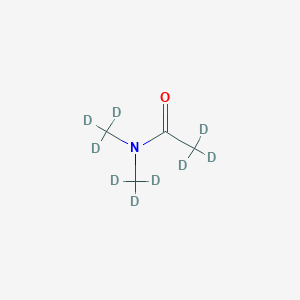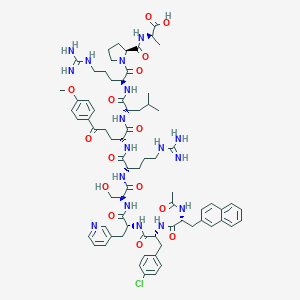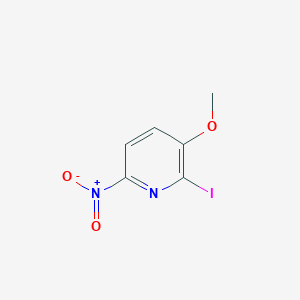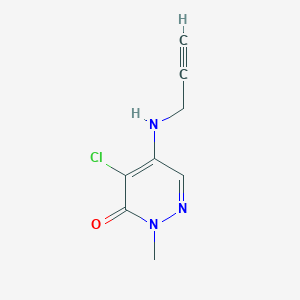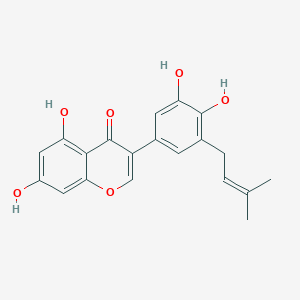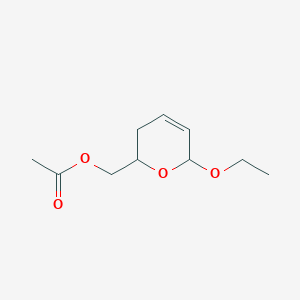
Methyl 9-oxononanoate
Descripción general
Descripción
Methyl 9-oxononanoate is a chemical compound synthesized through various chemical reactions. Its molecular structure is analyzed using different spectroscopic methods.
Synthesis Analysis
- Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate : Synthesized using Friedel–Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate (Micheletti & Boga, 2023).
- Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate : Created through Schotten–Baumann type reaction between 2–aminothiazole and methyl 9-chloro-9-oxononanoate (Micheletti, Calonghi & Boga, 2023).
Molecular Structure Analysis
The structure of Methyl 9-oxononanoate derivatives is elucidated using various techniques such as:
- 1H-NMR
- 13C-NMR
- NOESY-1D
- ESI-MSThe physical properties of Methyl 9-oxononanoate derivatives are characterized using spectroscopic methods, indicating its solvatochromic effects and the influence of solvent polarity and hydrogen-bonding ability (Ganguly et al., 2013).
- FT-IR
- UV-Vis spectroscopyThe chemical properties of Methyl 9-oxononanoate derivatives are demonstrated through their reactivity in synthesis and the influence of different chemical environments on their structure and behavior (Micheletti, Calonghi & Boga, 2023).
Aplicaciones Científicas De Investigación
Study of Thermoxidation : Berdeaux et al. (2002) utilized Methyl 9-oxononanoate to study the evolution of short-chain glycerol-bound compounds during the thermoxidation of FAME and monoacid TAG. This research contributes to understanding the chemical changes occurring in fats and oils under high-temperature conditions (Berdeaux et al., 2002).
Decomposition Product Identification : Fischer et al. (1989) used Methyl 9-oxononanoate in their research for identifying low molecular weight decomposition products of methyl α-eleostearate (Fischer et al., 1989).
Linoleate Hydroperoxide Study : Gardner and Plattner (1984) explored its use in studying the cleavage of linoleate hydroperoxides into shorter-chain aldehydes, contributing to the understanding of lipid oxidation mechanisms (Gardner & Plattner, 1984).
Monitoring Oil Alteration : Velasco et al. (2005) employed Methyl 9-oxononanoate in monitoring the alteration level of oils during thermoxidation, which provides insights into the quality and safety of heated oils (Velasco et al., 2005).
Synthesis of 2,15-Hexadecanedione : Tsuji et al. (1978) used it in synthesizing 2,15-hexadecanedione, demonstrating its utility in complex organic syntheses (Tsuji et al., 1978).
Building Block for Natural Products : Zimmer et al. (1992) highlighted its use as a building block for natural products like pyrenophorin, cyclopentenone, and ant-trail pheromone (Zimmer et al., 1992).
Renewable Synthon for Polymer Industry : Louis et al. (2016) discussed its conversion to methyl-9-aminononanoate, a renewable synthon for the polymer industry (Louis et al., 2016).
Synthesis of Furanoid Esters : Jie and Lam (1977) used Methyl 9-oxononanoate in the synthesis of furanoid esters from unsaturated fatty esters (Jie & Lam, 1977).
Thermal Decomposition Product : Neff et al. (1983) studied it as a product of the thermal decomposition of 6-membered hydroperoxy cyclic peroxides, which is important for understanding the stability and breakdown of lipids (Neff et al., 1983).
Antitumor Agent : Atwell et al. (1990) investigated its potential as an antitumor agent, particularly the 5-methyl derivative for its potency against colon cancer (Atwell et al., 1990).
Propiedades
IUPAC Name |
methyl 9-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYDLZRFNYHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172913 | |
| Record name | Nonanoic acid, 9-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-oxononanoate | |
CAS RN |
1931-63-1 | |
| Record name | Nonanoic acid, 9-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 9-oxononanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanoic acid, 9-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


